molecular formula C16H15BrN2OS B2780590 N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide CAS No. 330638-82-9

N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B2780590
CAS No.: 330638-82-9
M. Wt: 363.27
InChI Key: BFAMOYQFGMKHCR-VCHYOVAHSA-N
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Description

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group and a methylphenylsulfanyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl and methylphenylsulfanyl groups allow the compound to bind to particular enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(2-Bromophenyl)methylidene]-2-[(5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-Bromophenyl)methylidene]-2-[(5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to its specific combination of bromophenyl and methylphenylsulfanyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a Schiff base compound that has garnered interest in medicinal chemistry due to its potential biological activities. Schiff bases, formed through the condensation of primary amines and carbonyl compounds, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the synthesis, structural characteristics, and biological activities of this specific compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with 2-(2-methylphenylthio)acetohydrazide under acidic conditions. The resulting product is characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography to confirm its molecular structure.

Table 1: Key Spectroscopic Data for this compound

TechniqueWavelength/FrequencyCharacteristic
NMRδ 7.5 - 8.0 ppmAromatic protons
IR1650 cm1^{-1}C=N stretching
X-rayCrystal system: MonoclinicUnit cell dimensions: a = 10.5 Å, b = 12.3 Å, c = 14.1 Å

Antimicrobial Activity

Research indicates that Schiff bases like this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) as well as fungi.

  • Methodology : Antimicrobial activity is typically assessed using the agar well diffusion method or broth microdilution assays.
  • Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

  • Methodology : The Sulforhodamine B (SRB) assay is commonly used to determine cell viability post-treatment with varying concentrations of the compound.
  • Results : Significant cytotoxicity was observed in MCF7 cells with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent.

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer proliferation and microbial resistance. The compound is believed to inhibit key enzymes such as topoisomerase and certain bacterial enzymes critical for cell wall synthesis.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated the broad-spectrum antimicrobial activity of similar Schiff bases, highlighting their potential in treating resistant bacterial infections.
    "The synthesized derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria" .
  • Case Study on Anticancer Properties : Research published in the Journal of Medicinal Chemistry reported that derivatives of similar structures exhibited potent anticancer effects through apoptosis induction in cancer cells.
    "Compounds with bromine substitutions showed enhanced cytotoxicity compared to their non-brominated counterparts" .

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-12-4-2-3-5-15(12)21-11-16(20)19-18-10-13-6-8-14(17)9-7-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAMOYQFGMKHCR-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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